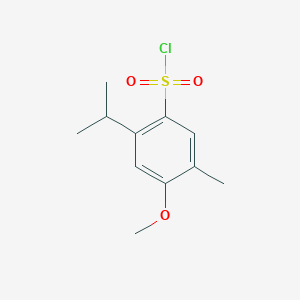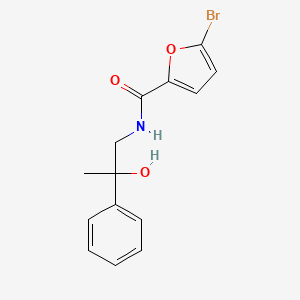![molecular formula C20H13ClF6N2OS B2882139 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 2325174-02-3](/img/structure/B2882139.png)
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a benzamide moiety with trifluoromethyl substituents
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a thiazole ring and a benzamide group, both of which are common in many bioactive compounds . .
Mode of Action
The thiazole ring is a planar, aromatic system that can participate in π-π stacking interactions with aromatic amino acids in protein targets . The benzamide group could potentially form hydrogen bonds with polar amino acids or water molecules in the target’s active site .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the broad range of activities associated with thiazole derivatives , it is possible that this compound could have multiple effects at the cellular level, depending on its specific targets and mode of action.
Preparation Methods
The synthesis of N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the chlorophenyl and benzamide groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring and chlorophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like organolithium or Grignard reagents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar compounds include other benzamides and thiazole derivatives with various substituents. Compared to these compounds, N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is unique due to its combination of a thiazole ring, chlorophenyl group, and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF6N2OS/c1-10-16(31-18(29-10)14-4-2-3-5-15(14)21)9-28-17(30)11-6-12(19(22,23)24)8-13(7-11)20(25,26)27/h2-8H,9H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKATSMOLCBHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2882065.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)

![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)
![2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2882075.png)
![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)
![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
